molecular formula C5H7ClN2O B13318088 2-(2-Chloroethyl)-5-methyl-1,3,4-oxadiazole

2-(2-Chloroethyl)-5-methyl-1,3,4-oxadiazole

Cat. No.: B13318088
M. Wt: 146.57 g/mol
InChI Key: DTGXMWFBBZSRTP-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)-5-methyl-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a chloroethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)-5-methyl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chloroethyl hydrazine with methyl isocyanate, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)-5-methyl-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of reduced derivatives with different chemical properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions may involve the use of polar solvents and mild heating.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminoethyl derivative, while oxidation may produce an oxadiazole oxide.

Scientific Research Applications

2-(2-Chloroethyl)-5-methyl-1,3,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)-5-methyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key biological processes. The oxadiazole ring may also contribute to its biological activity by stabilizing the compound and facilitating its interaction with target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloroethyl)-1,3,4-oxadiazole: Lacks the methyl group, which may affect its reactivity and biological activity.

    5-Methyl-1,3,4-oxadiazole: Lacks the chloroethyl group, resulting in different chemical properties and applications.

    2-(2-Chloroethyl)-5-phenyl-1,3,4-oxadiazole:

Uniqueness

2-(2-Chloroethyl)-5-methyl-1,3,4-oxadiazole is unique due to the presence of both the chloroethyl and methyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C5H7ClN2O

Molecular Weight

146.57 g/mol

IUPAC Name

2-(2-chloroethyl)-5-methyl-1,3,4-oxadiazole

InChI

InChI=1S/C5H7ClN2O/c1-4-7-8-5(9-4)2-3-6/h2-3H2,1H3

InChI Key

DTGXMWFBBZSRTP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)CCCl

Origin of Product

United States

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